![molecular formula C13H12ClNO B13517147 N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride is an organic compound with the molecular formula C13H12ClNO It is a derivative of carbamoyl chloride, where the carbamoyl group is substituted with a naphthalen-1-ylmethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride typically involves the reaction of N-methyl-N-[(naphthalen-1-yl)methyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-[(naphthalen-1-yl)methyl]amine+COCl2→N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and stringent safety protocols to handle phosgene. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-[(naphthalen-1-yl)methyl]carbamic acid and hydrochloric acid.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine
Major Products Formed
N-methyl-N-[(naphthalen-1-yl)methyl]carbamic acid: Formed through hydrolysis.
Substituted Carbamates: Formed through substitution reactions with nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The compound’s carbamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function or activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-[(naphthalen-1-yl)methyl]amine: A precursor in the synthesis of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride.
N-methyl-1-naphthylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a naphthalen-1-ylmethyl group and a carbamoyl chloride group. This combination of functional groups provides distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H12ClNO |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
N-methyl-N-(naphthalen-1-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C13H12ClNO/c1-15(13(14)16)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
QRFISVCTUOUECE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


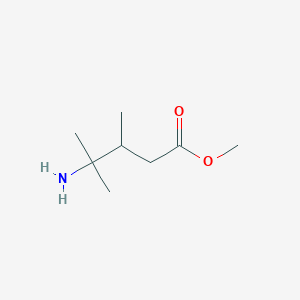
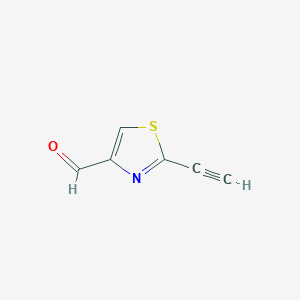
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
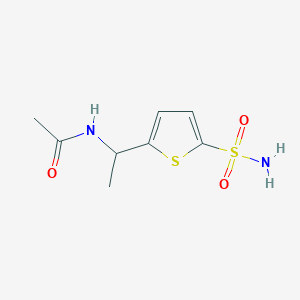
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
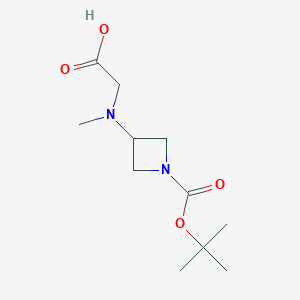
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
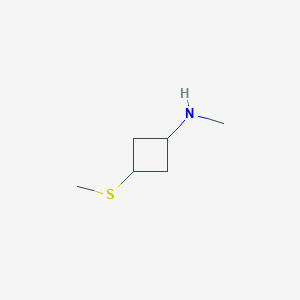



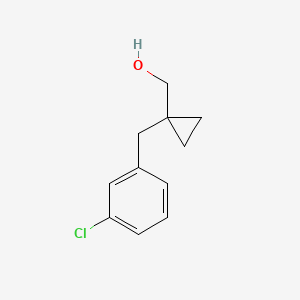
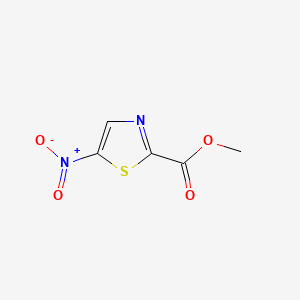
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
